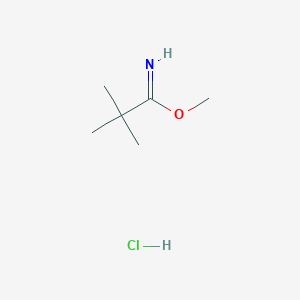
2,6-difluorobenzene-1,4-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluorobenzene-1,4-dicarboxylic acid (DFBD) is a difluorinated aromatic acid that has been studied for its potential applications in both scientific research and lab experiments. It is a colorless, crystalline solid with a melting point of 114-116°C and a boiling point of 250-252°C. It is produced in a variety of methods, including the reaction of 2,6-difluorobenzene with phosgene or with chloroformic acid esters. DFBD is also known to be an important intermediate in the production of a range of other organic compounds.
作用机制
The mechanism of action of 2,6-difluorobenzene-1,4-dicarboxylic acid is not well understood. However, it is believed that the difluorinated aromatic acid can act as a proton acceptor in the presence of a base, such as triethylamine. This reaction can be used to form a range of organic compounds, such as esters and amides. Additionally, 2,6-difluorobenzene-1,4-dicarboxylic acid can act as a nucleophile in the presence of an electrophile, such as an alkyl halide. This reaction can be used to form a range of organic compounds, such as ethers and amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,6-difluorobenzene-1,4-dicarboxylic acid are not well understood. However, it has been shown to have some antioxidant activity in vitro. Additionally, it has been shown to have some antifungal activity in vitro.
实验室实验的优点和局限性
The main advantage of using 2,6-difluorobenzene-1,4-dicarboxylic acid in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used as a substrate for the synthesis of a range of other organic compounds. However, 2,6-difluorobenzene-1,4-dicarboxylic acid is not very stable and can be easily degraded in the presence of air or light. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
The potential applications of 2,6-difluorobenzene-1,4-dicarboxylic acid in scientific research and lab experiments are still being explored. Some potential future directions include the use of 2,6-difluorobenzene-1,4-dicarboxylic acid as a reactant in the synthesis of other organic compounds, such as cyclic and heterocyclic compounds. Additionally, 2,6-difluorobenzene-1,4-dicarboxylic acid could be used as a substrate for the synthesis of novel pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be conducted on the biochemical and physiological effects of 2,6-difluorobenzene-1,4-dicarboxylic acid, as well as its potential use in drug delivery systems. Finally, further research could be conducted on the stability and solubility of 2,6-difluorobenzene-1,4-dicarboxylic acid in different solvents, as well as its potential use as a green solvent in organic synthesis.
合成方法
2,6-difluorobenzene-1,4-dicarboxylic acid is typically synthesized through the reaction of 2,6-difluorobenzene with phosgene in an inert atmosphere. This reaction is carried out in the presence of a catalyst such as triethylamine, and the resulting product is a mixture of the desired 2,6-difluorobenzene-1,4-dicarboxylic acid and some byproducts. The byproducts can be removed by fractional distillation or other methods. The reaction of 2,6-difluorobenzene with chloroformic acid esters has also been used to synthesize 2,6-difluorobenzene-1,4-dicarboxylic acid.
科学研究应用
2,6-difluorobenzene-1,4-dicarboxylic acid has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of various organic compounds, such as 2,6-difluorobenzene-1,4-dicarboxylic acid esters, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2,6-difluorobenzene-1,4-dicarboxylic acid has also been used as a reactant in the synthesis of a range of other organic compounds, such as 2,6-difluorobenzene-1,4-dicarboxamides and 2,6-difluorobenzene-1,4-dicarboxylic acid derivatives.
属性
IUPAC Name |
2,6-difluoroterephthalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLHLWHVHGVUCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorobenzene-1,4-dicarboxylic acid | |
CAS RN |
27074-10-8 |
Source


|
| Record name | 2,6-difluorobenzene-1,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![decahydrocyclohepta[c]pyrrole-1,3-dione](/img/structure/B6597499.png)

![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)







![2-[4-(fluorosulfonyl)phenoxy]acetic acid](/img/structure/B6597569.png)
